molecular formula C15H11NS B6248232 4-(phenylsulfanyl)quinoline CAS No. 20146-26-3

4-(phenylsulfanyl)quinoline

Cat. No. B6248232
CAS RN: 20146-26-3
M. Wt: 237.32 g/mol
InChI Key: CACIVVUUNUBEIY-UHFFFAOYSA-N
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Description

4-(Phenylsulfanyl)quinoline (4-PSQ) is a heterocyclic aromatic compound containing a quinoline ring system and a phenylsulfanyl group. It is a highly versatile molecule that has been investigated for its numerous potential applications in the fields of medicinal chemistry, biochemistry, and organic synthesis. 4-PSQ has shown promise in many areas of scientific research, including its ability to act as a ligand for metal complexes, its potential use as a corrosion inhibitor, and its ability to interact with biomolecules.

Scientific Research Applications

4-(phenylsulfanyl)quinoline has been investigated for its potential applications in the fields of medicinal chemistry, biochemistry, and organic synthesis. It has been used as a ligand for metal complexes, as a corrosion inhibitor, and as an inhibitor of enzymes, such as cytochrome P450 (CYP). This compound has also been studied for its potential use in the synthesis of new organic compounds, such as heterocyclic compounds, and for its ability to interact with biomolecules.

Mechanism of Action

The mechanism of action of 4-(phenylsulfanyl)quinoline is not yet fully understood. However, it is believed that this compound interacts with biomolecules by forming hydrogen bonds with the nitrogen atoms of the quinoline ring system. This interaction is thought to be responsible for the inhibitory activity of this compound against enzymes, such as CYP, as well as its ability to act as a ligand for metal complexes.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. However, it has been shown to interact with biomolecules, such as enzymes, and to act as a ligand for metal complexes. In addition, this compound has been shown to inhibit the activity of cytochrome P450 (CYP) enzymes, which are involved in the metabolism of various drugs and other compounds.

Advantages and Limitations for Lab Experiments

The advantages of using 4-(phenylsulfanyl)quinoline in laboratory experiments include its low cost and its availability in a variety of forms. In addition, this compound is a highly versatile molecule that can be used in a variety of applications, such as the synthesis of new organic compounds, the inhibition of enzymes, and the formation of metal complexes.
However, there are some limitations to using this compound in laboratory experiments. For example, the mechanism of action of this compound is not yet fully understood, and its biochemical and physiological effects have not yet been fully investigated. In addition, this compound is a highly reactive molecule, and caution must be taken when storing and handling it.

Future Directions

There are many potential future directions for 4-(phenylsulfanyl)quinoline research. These include further investigations into its mechanism of action, its biochemical and physiological effects, and its potential applications in medicinal chemistry, biochemistry, and organic synthesis. In addition, further research could be done on the synthesis of new organic compounds using this compound, as well as on its potential use as a corrosion inhibitor. Finally, further research could be done on the use of this compound as a ligand for metal complexes, as well as its potential use in drug delivery systems and other biomedical applications.

Synthesis Methods

4-(phenylsulfanyl)quinoline can be synthesized through a variety of methods, including the direct condensation of 4-aminobenzophenone with thiourea, the reaction of 4-hydroxybenzophenone with thiourea, and the reaction of 4-methoxybenzophenone with thiourea. In addition, this compound can also be synthesized from the reaction of 4-methoxybenzaldehyde with thiourea, which produces the corresponding Schiff base, followed by acid-catalyzed cyclization to form this compound.

properties

{ "Design of the Synthesis Pathway": "The synthesis of 4-(phenylsulfanyl)quinoline can be achieved through a multi-step process involving the synthesis of intermediate compounds.", "Starting Materials": [ "2-nitroaniline", "phenylboronic acid", "sodium borohydride", "sulfur", "potassium hydroxide", "acetic acid", "ethanol", "chloroform", "sodium hydroxide", "hydrochloric acid", "sodium sulfate", "magnesium sulfate", "ethyl acetate" ], "Reaction": [ "Step 1: Reduction of 2-nitroaniline to 2-aminophenylamine using sodium borohydride in ethanol", "Step 2: Synthesis of 2-(phenylsulfanyl)aniline by reacting 2-aminophenylamine with sulfur and potassium hydroxide in acetic acid", "Step 3: Synthesis of 4-(phenylsulfanyl)quinoline by reacting 2-(phenylsulfanyl)aniline with phenylboronic acid in the presence of a palladium catalyst and a base such as sodium hydroxide in chloroform", "Step 4: Purification of the product using hydrochloric acid, sodium sulfate, and magnesium sulfate, followed by extraction with ethyl acetate" ] }

CAS RN

20146-26-3

Molecular Formula

C15H11NS

Molecular Weight

237.32 g/mol

IUPAC Name

4-phenylsulfanylquinoline

InChI

InChI=1S/C15H11NS/c1-2-6-12(7-3-1)17-15-10-11-16-14-9-5-4-8-13(14)15/h1-11H

InChI Key

CACIVVUUNUBEIY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)SC2=CC=NC3=CC=CC=C32

Purity

95

Origin of Product

United States

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